molecular formula C26H32N4O2S B12761711 3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)- CAS No. 155346-69-3

3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-

Cat. No.: B12761711
CAS No.: 155346-69-3
M. Wt: 464.6 g/mol
InChI Key: YMBTXTUDWLPOBV-UHFFFAOYSA-N
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Description

This compound (CAS 155346-68-2) belongs to the thiazolo-pyrazine-dione family, characterized by a fused thiazole and pyrazine-dione core. Its molecular formula is C₁₉H₁₈N₂O₂S (molar mass: 338.42 g/mol) . The structure includes a tetrahydro-thiazolo[3,4-a]pyrazine-5,8-dione scaffold substituted at position 7 with a 3-(4-(diphenylmethyl)-1-piperazinyl)propyl chain. The diphenylmethyl-piperazinyl moiety is a hallmark of benzhydryl compounds, which are often associated with antiallergic and neuroactive properties .

Properties

CAS No.

155346-69-3

Molecular Formula

C26H32N4O2S

Molecular Weight

464.6 g/mol

IUPAC Name

7-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione

InChI

InChI=1S/C26H32N4O2S/c31-24-18-29(26(32)23-19-33-20-30(23)24)13-7-12-27-14-16-28(17-15-27)25(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-6,8-11,23,25H,7,12-20H2

InChI Key

YMBTXTUDWLPOBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2CC(=O)N3CSCC3C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo-pyrazine core, followed by the introduction of the tetrahydro and diphenylmethyl-piperazinyl groups. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione

  • Structure : Shares the same core but substitutes the bulky benzhydryl-piperazinylpropyl group with a simple phenyl ring at position 6.
  • Molecular Formula : C₁₂H₁₂N₂O₂S (molar mass: 260.30 g/mol) .
  • Lacks the piperazine moiety, which is critical for receptor binding in antiallergic agents (e.g., acrylamide derivatives in ).

Methyl 7-(4-Chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate (CAS 321574-49-6)

  • Structure : Features a 4-chlorobenzyl group at position 7 and a methyl ester at position 3.
  • Molecular Formula : C₁₅H₁₅ClN₂O₄S (molar mass: 354.81 g/mol) .
  • Carboxylate ester introduces hydrolytic instability compared to the parent compound’s amide-like dione core.

6,7-Dimethyl-3H-thiazolo[3,4-a]pyrazine-3,5,8-trione (CAS 781648-47-3)

  • Structure : Contains methyl groups at positions 6 and 7, replacing the complex benzhydryl-piperazinylpropyl chain.
  • Molecular Formula: Not explicitly stated, but likely C₈H₁₀N₂O₃S (based on substitution) .
  • Key Differences :
    • Simplified substituents reduce synthetic complexity.
    • Diminished receptor affinity due to the absence of the diphenylmethyl-piperazinyl group, which is linked to H3-receptor antagonism in compounds like ciproxifan .

Physicochemical Comparison

Property Target Compound 7-Phenyl Analog 4-Chlorobenzyl Ester
Molecular Weight 338.42 g/mol 260.30 g/mol 354.81 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) ~2.1 ~3.8 (Cl enhances lipo.)
Water Solubility Low Moderate Very low

Antiallergic Activity

  • The diphenylmethyl-piperazinyl group is a known pharmacophore in antiallergic agents. For example, N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]acrylamide derivatives exhibit potent histamine H1-receptor antagonism .
  • Comparison: The target compound’s thiazolo-dione core may modulate selectivity toward non-H1 receptors (e.g., H3), as seen in ciproxifan’s CNS effects .

Central Nervous System (CNS) Effects

  • Piperazine derivatives often target neurotransmitter receptors. Ciproxifan (a piperazine-containing H3 antagonist) enhances histamine turnover and vigilance .
  • Hypothesis : The target compound’s benzhydryl-piperazinyl chain may confer similar H3-receptor antagonism, warranting in vivo studies for wakefulness or cognitive enhancement.

Antifungal and Antimicrobial Potential

  • Molecular docking studies on triazolo-thiadiazole analogs (e.g., interaction with 14-α-demethylase) suggest heterocyclic diones could inhibit fungal enzymes .
  • Research Gap: No direct evidence exists for the target compound’s antifungal activity, but structural parallels justify exploratory assays.

Biological Activity

The compound 3H-Thiazolo(3,4-a)pyrazine-5,8-dione, tetrahydro-7-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)- is a heterocyclic compound with potential therapeutic applications. Its unique structural features contribute to various biological activities, including antimicrobial and antitumor properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H30N2O2SC_{22}H_{30}N_2O_2S, with a molecular weight of approximately 390.56 g/mol. The structure incorporates both thiazole and pyrazine rings, which are known for their diverse biological activities.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC22H30N2O2SC_{22}H_{30}N_2O_2S
Molecular Weight390.56 g/mol
Key Structural ComponentsThiazole ring, Pyrazine ring, Piperazine moiety

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against a range of bacterial strains. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial effects may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.
  • Case Study : In vitro tests demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

Antitumor Properties

Emerging evidence suggests that this compound may possess antitumor properties . Research is ongoing to elucidate the specific pathways through which it exerts these effects.

  • Potential Mechanism : The antitumor activity could be linked to the inhibition of cancer cell proliferation or induction of apoptosis in tumor cells.
  • Research Findings : A study indicated that derivatives of thiazolo-pyrazine compounds showed promising results in inhibiting tumor growth in various cancer cell lines .

Synthesis Methods

The synthesis of tetrahydro-7-(phenylmethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Thiazole Ring : This involves cyclization reactions using appropriate precursors.
  • Introduction of Piperazine Moiety : The piperazine group is introduced through nucleophilic substitution reactions.
  • Final Modifications : Additional functional groups may be added to enhance biological activity.

Table 2: Synthetic Pathway Overview

StepReaction TypeKey Reagents
1CyclizationThiazole precursors
2Nucleophilic SubstitutionPiperazine derivatives
3FunctionalizationVarious alkylating agents

Interaction Studies

Interaction studies have focused on the binding affinities of this compound with various biological targets. Techniques such as molecular docking and binding assays have been employed to investigate these interactions.

  • Findings : Preliminary data suggest that the compound may interact with specific enzymes or receptors that mediate its biological effects .

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